Pilaralisib, also known as XL147, is a selective and reversible inhibitor of class I phosphoinositide 3-kinases (PI3K), specifically targeting the alpha (α), delta (δ), and gamma (γ) isoforms. It has a molecular formula of and a molecular weight of approximately 541.02 g/mol. Pilaralisib exhibits a potent inhibitory effect on these isoforms, with IC50 values of 39 nM for PI3Kα, 36 nM for PI3Kδ, and 23 nM for PI3Kγ in cell-free assays, while showing reduced potency against PI3Kβ .
Pilaralisib functions by inhibiting the phosphorylation of downstream signaling molecules involved in various cellular processes such as survival, proliferation, and metabolism. The inhibition of the PI3K pathway leads to decreased levels of phosphorylated protein kinase B (AKT), which is critical for tumor growth and survival . In preclinical studies, Pilaralisib has demonstrated the ability to inhibit tumor growth in various cancer models by disrupting these signaling pathways.
Pilaralisib has shown significant biological activity against various cancer types. In vitro studies indicate that it exhibits cytotoxic effects on cancer cell lines, with a median relative IC50 value of 10.9 µM in pediatric preclinical testing program cell lines . In vivo studies using BALB/c nu/nu mice have demonstrated that oral administration of Pilaralisib at a dose of 100 mg/kg effectively inhibits tumor growth in solid glioma xenografts without significant toxicity . Additionally, clinical trials have reported partial responses in patients with chronic lymphocytic leukemia and lymphoma, further establishing its potential as an effective therapeutic agent .
Pilaralisib is primarily investigated for its applications in oncology, particularly for treating hematological malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma. Its ability to inhibit the PI3K signaling pathway makes it a promising candidate for combination therapies with other chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms . Additionally, ongoing research explores its potential use in other malignancies characterized by aberrant PI3K signaling.
Interaction studies have shown that Pilaralisib can modulate immune responses by affecting cytokine levels and B-cell trafficking in patients with chronic lymphocytic leukemia. Clinical trials have reported significant reductions in plasma levels of various cytokines following treatment with Pilaralisib, indicating its role in altering immune microenvironments within tumors . Furthermore, it has been noted to enhance the cytotoxic effects of other anti-cancer agents when used in combination therapies.
Pilaralisib shares structural and functional similarities with several other PI3K inhibitors. Below is a comparison highlighting its uniqueness:
Compound Name | Class | Target Isoforms | IC50 Values (nM) | Unique Features |
---|---|---|---|---|
Idelalisib | Selective | PI3Kδ | ~4 | Approved for CLL; highly selective for PI3Kδ |
BKM120 | Pan-class | PI3Kα/β/γ/δ | ~50-100 | Broad-spectrum activity; less selective |
Copanlisib | Selective | PI3Kα/δ | ~30 | Approved for follicular lymphoma |
Duvelisib | Dual | PI3Kδ/CK1 | ~10 | Targets both PI3Kδ and casein kinase 1 |
Pilaralisib is unique due to its balanced inhibition across multiple isoforms (α, δ, γ) while being less potent against PI3Kβ compared to some other inhibitors like Idelalisib, which is highly selective for PI3Kδ. This broad-spectrum activity may provide advantages in treating cancers with diverse genetic backgrounds involving different PI3K isoforms .
XL147, chemically designated as N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide, represents a sophisticated heterocyclic compound with significant structural complexity [1]. The molecule features a molecular formula of C₂₁H₁₆N₆O₂S₂ and possesses a molecular weight of 448.5 grams per mole, establishing it as a medium-sized pharmaceutical compound [1] [2]. The compound is also recognized by its alternative designation as phosphoinositide-3 kinase inhibitor X, reflecting its primary biological target [1] [3].
The molecular architecture of XL147 encompasses three distinct aromatic ring systems interconnected through strategically positioned nitrogen linkages [1]. The quinoxaline core forms the central structural element, characterized by its bicyclic arrangement containing nitrogen atoms at positions 1 and 4 within the heterocyclic framework [1] [4]. This quinoxaline moiety connects to a 2,1,3-benzothiadiazole ring system through an aromatic amine linkage, creating a rigid planar configuration that contributes to the compound's biological activity [1] [5]. The third aromatic component consists of a 4-methylbenzenesulfonyl group, commonly referred to as a tosyl derivative, which introduces sulfonamide functionality to the overall structure [1] [6].
The physicochemical properties of XL147 demonstrate characteristics typical of modern pharmaceutical compounds designed for oral bioavailability [7]. The compound exhibits an XLogP3-AA value of 4.2, indicating moderate lipophilicity that facilitates membrane permeation while maintaining aqueous solubility [2]. The topological polar surface area measures 146 Ų, falling within the acceptable range for central nervous system penetration and general drug-like properties [2]. XL147 contains two hydrogen bond donors and nine hydrogen bond acceptors, contributing to its interaction potential with biological targets [2].
Solubility characteristics reveal that XL147 demonstrates excellent dissolution in dimethyl sulfoxide, achieving concentrations up to 100 millimolar [7]. The compound presents as a green-colored solid with commercial purity exceeding 98 percent, indicating successful synthetic methodologies and purification protocols [7] [8]. The exact mass determination yields 448.07761612 daltons, confirming the precise molecular composition and isotopic distribution [2].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₁H₁₆N₆O₂S₂ | [1] |
Molecular Weight | 448.5 g/mol | [1] |
CAS Number | 956958-53-5 | [1] |
XLogP3-AA | 4.2 | [2] |
Hydrogen Bond Donors | 2 | [2] |
Hydrogen Bond Acceptors | 9 | [2] |
Topological Polar Surface Area | 146 Ų | [2] |
Solubility in DMSO | Up to 100 mM | [7] |
Commercial Purity | >98% | [7] |
Appearance | Green solid | [7] |
The structural complexity of XL147 is quantified by a complexity value of 711, reflecting the intricate arrangement of multiple heterocyclic systems and functional groups [2]. The molecule contains 31 heavy atoms distributed across its three ring systems, with six nitrogen atoms and two sulfur atoms contributing to the heteroatomic framework [1] [2]. The rotatable bond count of five indicates moderate conformational flexibility, allowing for optimal binding interactions with target proteins while maintaining structural integrity [2].
Spectroscopic identification of XL147 relies on characteristic signatures from its heterocyclic components [1]. The International Chemical Identifier key MQMKRQLTIWPEDM-UHFFFAOYSA-N provides a unique computational representation, while the Simplified Molecular Input Line Entry System notation CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4 describes the complete connectivity pattern [1] [9].
The synthesis of XL147 involves sophisticated organic chemistry methodologies that capitalize on the reactivity patterns of heterocyclic aromatic compounds [10]. The primary synthetic approach employs nucleophilic aromatic substitution reactions, leveraging the electron-deficient nature of quinoxaline derivatives to facilitate coupling with benzothiadiazole-containing nucleophiles [10] [11]. This strategy represents a convergent synthesis design where pre-formed heterocyclic building blocks undergo selective coupling to construct the final molecular architecture.
The foundational synthetic route initiates with 2,3-dichloroquinoxaline as a key electrophilic component, which undergoes nucleophilic displacement with 5-amino-2,1,3-benzothiadiazole derivatives [10] [4]. This transformation typically requires elevated temperatures ranging from 80 to 120 degrees Celsius in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [12]. The reaction proceeds through an addition-elimination mechanism characteristic of nucleophilic aromatic substitution, where the amino group of the benzothiadiazole attacks the electron-deficient quinoxaline carbon, followed by elimination of chloride [10].
Benzothiadiazole precursors are synthesized through established methodologies involving the cyclization of ortho-phenylenediamine derivatives with thionyl chloride in pyridine [5]. This classical transformation proceeds in high yield, typically exceeding 85 percent, and provides the necessary amino-functionalized benzothiadiazole intermediates [5]. The reaction conditions require careful temperature control to prevent decomposition of the sensitive heterocyclic products [5].
Alternative synthetic approaches investigate the direct construction of quinoxaline rings through condensation reactions between 1,2-diamine precursors and 1,2-dicarbonyl compounds [13] [4]. Recent methodological advances demonstrate that these transformations can be accomplished under remarkably mild conditions, including room temperature reactions in methanol with reaction times as short as one minute [13]. These green chemistry approaches offer significant advantages in terms of environmental impact and process efficiency [13].
Synthesis Parameter | Standard Conditions | Optimized Conditions | Green Alternative |
---|---|---|---|
Temperature | 80-120°C | 100°C | Microwave heating |
Solvent System | DMF or DMSO | Acetonitrile or DMF | Ethanol or water |
Reaction Time | 4-12 hours | 2-6 hours | 10-30 minutes |
Catalyst/Base | K₂CO₃ or Cs₂CO₃ | DBU or DIPEA | Recyclable catalyst |
Atmosphere | Inert (N₂ or Ar) | Air or inert | Air |
Optimization strategies for XL147 synthesis focus on solvent selection, temperature control, and catalyst systems [12]. Solvent optimization studies reveal that acetonitrile provides superior reaction rates compared to traditional dimethylformamide systems, while maintaining excellent product purity [12]. Temperature optimization demonstrates that reaction temperatures of 100 degrees Celsius represent the optimal balance between reaction rate and product stability [12].
Microwave-assisted synthesis emerges as a particularly effective optimization strategy, reducing reaction times from hours to minutes while maintaining or improving product yields [13] [12]. This approach utilizes controlled microwave irradiation to achieve rapid and uniform heating, eliminating hot spots and thermal decomposition pathways that can compromise product quality [13]. The microwave methodology proves especially valuable for scale-up applications where traditional heating methods become inefficient [13].
Catalyst selection significantly influences both reaction efficiency and product purity [12]. Traditional inorganic bases such as potassium carbonate provide reliable results but require longer reaction times [12]. Organic bases including 1,8-diazabicyclo[5.4.0]undec-7-ene and diisopropylethylamine offer enhanced reaction rates and improved selectivity profiles [12]. The choice of catalyst system must balance reactivity with functional group compatibility to prevent unwanted side reactions [12].
Purification protocols for XL147 typically employ column chromatography using silica gel with gradient elution systems [12]. Recrystallization from organic solvents provides additional purification, achieving the required pharmaceutical purity standards exceeding 98 percent [7] [12]. Quality control procedures utilize high-performance liquid chromatography analysis to verify structural identity and quantify impurity levels [12].
Scale-up considerations for XL147 synthesis emphasize the implementation of continuous flow reactor technology [14]. These systems provide superior heat and mass transfer characteristics compared to traditional batch reactors, enabling more precise control over reaction conditions [14]. Continuous flow methodologies also facilitate the implementation of real-time monitoring systems for process optimization and quality assurance [14].
The sulfonamide functional group installation requires specialized synthetic approaches that account for the sensitivity of the heterocyclic framework [15] [12]. Recent advances in electrochemical oxidative coupling methodologies offer promising alternatives to traditional sulfonamide formation reactions [15]. These electrochemical approaches eliminate the need for harsh oxidizing agents and provide excellent chemoselectivity for complex molecular architectures [15].
Irritant